![molecular formula C26H20FN5O3S B2852997 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 852169-87-0](/img/no-structure.png)

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

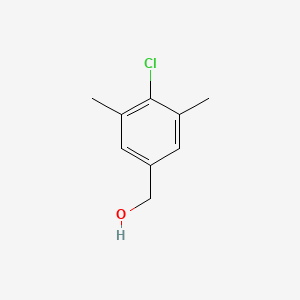

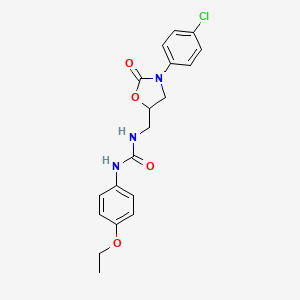

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C26H20FN5O3S and its molecular weight is 501.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Organosoluble Fluorinated Polyimides Fluorinated polyimides show significant promise in materials science, particularly due to their exceptional thermal stability, solvent resistance, and electrical properties. Chung and Hsiao (2008) synthesized a series of new fluorinated polyimides from a diamine monomer with aromatic tetracarboxylic dianhydrides. These polyimides were notable for their low moisture absorptions and low dielectric constants, making them suitable for electronic and aerospace applications. They could form transparent, flexible, and strong films, highlighting the potential of fluorinated compounds in advanced material development (Chung & Hsiao, 2008).

Synthesis and Thermal Properties of Poly(pyridine imide) Liaw et al. (2007) reported the synthesis of novel poly(pyridine imide) using a diamine containing a pyridine heterocyclic group and a naphthalene substituent. The synthesized polymer was highly organosoluble, showing excellent thermal stability and high dielectric constants. This work underscores the potential of incorporating pyrimidine derivatives into polymers to enhance their thermal and electrical properties, offering new avenues for the development of high-performance materials (Liaw et al., 2007).

Radiosynthesis for PET Imaging The development of radioligands for positron emission tomography (PET) imaging is a critical area of research in neurology and oncology. Dollé et al. (2008) described the synthesis of a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting their application as selective ligands for imaging the translocator protein (18 kDa) with PET. This study demonstrates the utility of fluorinated pyrimidine derivatives in creating diagnostic tools for studying neuroinflammatory processes, providing insights into disease mechanisms and aiding in the development of targeted therapies (Dollé et al., 2008).

Molecular Structure and Drug Design Understanding the molecular structure and interactions of compounds is fundamental to drug design and discovery. Mary et al. (2020) conducted a quantum chemical analysis of a novel antiviral molecule similar in structure to the compound . Their research focused on the equilibrium geometry, vibrational assignments, and intermolecular interactions, providing valuable insights into the antiviral potency against SARS-CoV-2. This study exemplifies the application of pyrimidine derivatives in designing potential therapeutics for emerging infectious diseases (Mary et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(naphthalen-1-yl)acetamide with 4-fluorobenzaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with 2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine to form the final product.", "Starting Materials": [ "2-amino-N-(naphthalen-1-yl)acetamide", "4-fluorobenzaldehyde", "2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine" ], "Reaction": [ "Step 1: Reaction of 2-amino-N-(naphthalen-1-yl)acetamide with 4-fluorobenzaldehyde in ethanol to form the Schiff base intermediate.", "Step 2: Addition of 2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine to the reaction mixture and stirring at room temperature for 24 hours.", "Step 3: Purification of the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 4: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

| 852169-87-0 | |

Molekularformel |

C26H20FN5O3S |

Molekulargewicht |

501.54 |

IUPAC-Name |

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C26H20FN5O3S/c1-31-23-21(25(34)32(2)26(31)35)24(30-22(29-23)16-10-12-17(27)13-11-16)36-14-20(33)28-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,28,33) |

InChI-Schlüssel |

SKUHXYBWVKQZKI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)

![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)

![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)

![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)

![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)